molecular formula C20H25N3O2S2 B250112 4-[(anilinocarbothioyl)amino]-N-cyclohexyl-N-methylbenzenesulfonamide

4-[(anilinocarbothioyl)amino]-N-cyclohexyl-N-methylbenzenesulfonamide

Cat. No. B250112
M. Wt: 403.6 g/mol
InChI Key: FGCHBOIAYPQJHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Anilinocarbothioyl)amino]-N-cyclohexyl-N-methylbenzenesulfonamide (abbreviated as ACTAMBS) is a chemical compound that has gained attention in the field of scientific research due to its potential pharmacological properties. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 4-[(anilinocarbothioyl)amino]-N-cyclohexyl-N-methylbenzenesulfonamide is not fully understood, but it is thought to involve the inhibition of enzymes involved in cell growth and inflammation. Specifically, 4-[(anilinocarbothioyl)amino]-N-cyclohexyl-N-methylbenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in cancer cells and is involved in tumor growth and survival. Additionally, 4-[(anilinocarbothioyl)amino]-N-cyclohexyl-N-methylbenzenesulfonamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain.
Biochemical and Physiological Effects:
4-[(anilinocarbothioyl)amino]-N-cyclohexyl-N-methylbenzenesulfonamide has been found to have various biochemical and physiological effects, including the inhibition of cell growth, the reduction of inflammation, and the inhibition of viral replication. In animal models, 4-[(anilinocarbothioyl)amino]-N-cyclohexyl-N-methylbenzenesulfonamide has been shown to inhibit the growth of cancer cells and to reduce inflammation. Additionally, 4-[(anilinocarbothioyl)amino]-N-cyclohexyl-N-methylbenzenesulfonamide has been found to have antiviral activity against the influenza virus, herpes simplex virus, and HIV.

Advantages and Limitations for Lab Experiments

4-[(anilinocarbothioyl)amino]-N-cyclohexyl-N-methylbenzenesulfonamide has several advantages for lab experiments, including its potential pharmacological properties and its ability to inhibit enzymes involved in cell growth and inflammation. However, there are also limitations to its use in lab experiments, including its complex synthesis method and the need for specialized equipment and handling.

Future Directions

There are several future directions for further research on 4-[(anilinocarbothioyl)amino]-N-cyclohexyl-N-methylbenzenesulfonamide. One area of research could focus on the development of new synthesis methods for 4-[(anilinocarbothioyl)amino]-N-cyclohexyl-N-methylbenzenesulfonamide that are more efficient and cost-effective. Additionally, further studies could investigate the mechanism of action of 4-[(anilinocarbothioyl)amino]-N-cyclohexyl-N-methylbenzenesulfonamide and its potential pharmacological properties in more detail. Finally, future research could explore the use of 4-[(anilinocarbothioyl)amino]-N-cyclohexyl-N-methylbenzenesulfonamide in the treatment of various diseases, including cancer, inflammation, and viral infections.
Conclusion:
In conclusion, 4-[(anilinocarbothioyl)amino]-N-cyclohexyl-N-methylbenzenesulfonamide is a chemical compound that has gained attention in the field of scientific research due to its potential pharmacological properties. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments. Further research is needed to fully understand the potential of 4-[(anilinocarbothioyl)amino]-N-cyclohexyl-N-methylbenzenesulfonamide for the treatment of various diseases.

Synthesis Methods

4-[(anilinocarbothioyl)amino]-N-cyclohexyl-N-methylbenzenesulfonamide can be synthesized using various methods, including the reaction of aniline with carbon disulfide and methyl chloroformate followed by the reaction with cyclohexylamine and benzenesulfonyl chloride. Another method involves the reaction of 4-aminobenzenesulfonamide with carbon disulfide and cyclohexylamine followed by the reaction with methyl chloroformate. The synthesis of 4-[(anilinocarbothioyl)amino]-N-cyclohexyl-N-methylbenzenesulfonamide is a complex process that requires careful handling of the reactants and the use of specialized equipment.

Scientific Research Applications

4-[(anilinocarbothioyl)amino]-N-cyclohexyl-N-methylbenzenesulfonamide has been studied for its potential pharmacological properties, including its anti-cancer, anti-inflammatory, and anti-viral activities. It has been shown to inhibit the growth of cancer cells and to reduce inflammation in animal models. Additionally, 4-[(anilinocarbothioyl)amino]-N-cyclohexyl-N-methylbenzenesulfonamide has been found to have antiviral activity against the influenza virus, herpes simplex virus, and human immunodeficiency virus (HIV). The potential pharmacological properties of 4-[(anilinocarbothioyl)amino]-N-cyclohexyl-N-methylbenzenesulfonamide make it a promising compound for further research and development.

properties

Molecular Formula

C20H25N3O2S2

Molecular Weight

403.6 g/mol

IUPAC Name

1-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-3-phenylthiourea

InChI

InChI=1S/C20H25N3O2S2/c1-23(18-10-6-3-7-11-18)27(24,25)19-14-12-17(13-15-19)22-20(26)21-16-8-4-2-5-9-16/h2,4-5,8-9,12-15,18H,3,6-7,10-11H2,1H3,(H2,21,22,26)

InChI Key

FGCHBOIAYPQJHB-UHFFFAOYSA-N

SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3

Origin of Product

United States

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